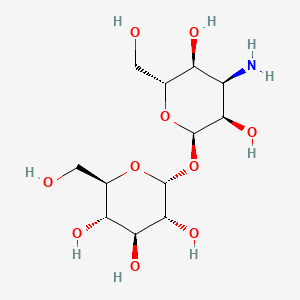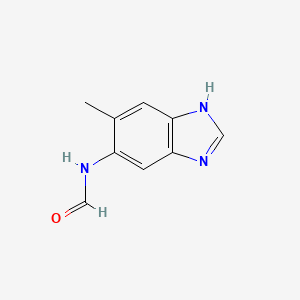
3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is a synthetic derivative of the thyroid hormone thyroxine. It is known for its high affinity for thyroid hormone receptors and is used primarily in research settings. The compound has a molecular formula of C18H17I3O4 and a molecular weight of 678.04 . It is often utilized in studies related to thyroid hormone function and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester typically involves the esterification of 3,3’,5-Triiodo Thyroacetic Acid with n-butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of 3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in thyroid hormone metabolism and its effects on gene expression.
Medicine: Investigated for potential therapeutic applications in thyroid hormone resistance and metabolic disorders.
Industry: Utilized in the development of diagnostic assays and as a reference material in quality control
Mecanismo De Acción
The compound exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. Upon binding, it modulates the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptor alpha and beta, and the pathways involved are primarily related to thyroid hormone signaling .
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5-Triiodothyroacetic Acid: A closely related compound with similar biological activity.
3,3’,5,5’-Tetraiodothyroacetic Acid: Another iodinated derivative with distinct biological properties.
3-Iodothyronamine: A metabolite of thyroxine with different physiological effects.
Uniqueness
3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester is unique due to its esterified form, which may influence its pharmacokinetics and bioavailability compared to other similar compounds. Its high affinity for thyroid hormone receptors makes it particularly useful in research focused on thyroid hormone function and metabolism .
Propiedades
Número CAS |
1797030-15-9 |
|---|---|
Fórmula molecular |
C18H17I3O4 |
Peso molecular |
678.043 |
Nombre IUPAC |
butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate |
InChI |
InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3 |
Clave InChI |
YMRWXBGVGDQQHQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I |
Sinónimos |
4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)






![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)
